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Compound of Interest

Compound Name: 2,3-dimethyl-1h-indol-5-amine

Cat. No.: B092157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-dimethyl-1H-indol-5-amine is a substituted indole derivative of interest in medicinal

chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active

compounds. A thorough understanding of its structural and electronic properties through

spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents.

This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for

this compound.

Important Note: Comprehensive, experimentally verified spectroscopic data (NMR, IR, and MS)

and detailed experimental protocols for the synthesis and characterization of 2,3-dimethyl-1H-
indol-5-amine are not readily available in the public domain through standard chemical

literature and databases. The following data is based on closely related structures and

predictive models. For definitive characterization, experimental acquisition of this data is

required.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,3-dimethyl-1H-indol-5-
amine. These predictions are based on the analysis of similar indole derivatives and general

principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2,3-dimethyl-1H-indol-5-amine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 - 11.0 Singlet (broad) 1H N-H (indole)

~6.8 - 7.2 Multiplet 1H Ar-H

~6.5 - 6.8 Multiplet 2H Ar-H

~3.5 - 4.5 Singlet (broad) 2H NH₂

~2.2 - 2.4 Singlet 3H C2-CH₃

~2.0 - 2.2 Singlet 3H C3-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-dimethyl-1H-indol-5-amine

Chemical Shift (δ, ppm) Assignment

~140 - 145 C5

~135 - 140 C7a

~128 - 132 C3a

~115 - 120 C4

~110 - 115 C6

~105 - 110 C7

~100 - 105 C2

~95 - 100 C3

~10 - 15 C2-CH₃

~8 - 12 C3-CH₃
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Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2,3-dimethyl-1H-indol-5-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp
N-H Stretch (amine,

asymmetric)

3300 - 3400 Medium, Sharp
N-H Stretch (amine,

symmetric)

3200 - 3300 Broad N-H Stretch (indole)

2900 - 3000 Medium
C-H Stretch (aromatic and

alkyl)

1600 - 1650 Strong N-H Bend (amine)

1450 - 1550 Medium-Strong C=C Stretch (aromatic)

1300 - 1400 Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2,3-dimethyl-1H-indol-5-amine

m/z Relative Intensity (%) Assignment

160.10 100 [M]⁺ (Molecular Ion)

145.08 ~80 [M - CH₃]⁺

130.06 ~60
[M - 2CH₃]⁺ or [M - NH₂ -

CH₃]⁺

Experimental Protocols
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While specific protocols for 2,3-dimethyl-1H-indol-5-amine are not available, the following

provides a general methodology for the acquisition of spectroscopic data for indole derivatives.

General Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to the solvent lock signal.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of

scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle

and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of

scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and

reference the chemical shifts to the residual solvent peak.

General Protocol for IR Spectroscopy
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)

technique by placing a small amount of the powder directly on the ATR crystal. Alternatively,

prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it

into a thin disk.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

General Protocol for Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. Electron Ionization (EI) is common for volatile and thermally stable

compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile

compounds and is typically performed on a sample dissolved in a suitable solvent.

Mass Analysis: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range

appropriate for the expected molecular weight of the compound.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Data Interpretation & Validation

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

Data Analysis & Peak Assignment

Structure Validation

Click to download full resolution via product page

General workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Conclusion
The structural elucidation of 2,3-dimethyl-1H-indol-5-amine is fundamental for its use in

further chemical synthesis and biological screening. While experimentally determined data is

not currently available in reviewed literature, the predicted spectroscopic data and general

experimental protocols provided in this guide offer a solid foundation for researchers. It is
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strongly recommended that this data be experimentally confirmed to ensure the identity and

purity of the compound for any research and development application.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-dimethyl-1H-indol-5-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092157#spectroscopic-data-nmr-ir-ms-of-2-3-
dimethyl-1h-indol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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